1-(2-Methoxyethyl)-3-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-13-20-16-6-4-3-5-15(16)17(21-13)23-10-7-14(8-11-23)22-18(24)19-9-12-25-2/h14H,3-12H2,1-2H3,(H2,19,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBOUEUJFLTTFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxyethyl)-3-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea is a compound that has garnered attention for its potential biological activities. This article compiles research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be characterized by its chemical formula . Its structure features a urea group linked to a piperidine and a tetrahydroquinazoline moiety, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. Research indicates that it may act as an agonist or antagonist for various G protein-coupled receptors (GPCRs), which play critical roles in numerous physiological processes.
Key Mechanisms:
- Receptor Modulation : The compound may modulate melanocortin receptors, which are involved in energy homeostasis and appetite regulation .
- Calcium Signaling : It has been shown to influence intracellular calcium levels through GPCR pathways, impacting cellular responses such as neurotransmitter release .
1. Anti-obesity Effects
Studies have demonstrated that derivatives of this compound exhibit anti-obesity effects by acting on melanocortin receptors. In rodent models, it was found to reduce body weight without affecting erectile function, indicating a selective action on the melanocortin subtype-4 receptor .
2. Neuroprotective Properties
Preliminary research suggests that the compound may possess neuroprotective properties. It appears to reduce oxidative stress and inflammation in neuronal cells, which could have implications for treating neurodegenerative diseases.
Case Studies
Case Study 1: Melanocortin Receptor Agonism
In a study involving the administration of the compound in obese rodents, significant weight loss was observed alongside improvements in metabolic parameters. The mechanism was linked to enhanced signaling through the melanocortin receptor pathway .
Case Study 2: Neuroprotection in Cell Cultures
In vitro studies revealed that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This was attributed to its ability to modulate calcium signaling pathways, enhancing cell survival rates .
Data Tables
| Activity | Effect | Mechanism |
|---|---|---|
| Anti-obesity | Weight reduction | Melanocortin receptor modulation |
| Neuroprotection | Cell survival enhancement | Calcium signaling modulation |
| Inflammation reduction | Decreased cytokine levels | Antioxidant properties |
Comparison with Similar Compounds
Structural Analogues with Urea Linkages
ACPU (1-(Adamantan-1-yl)-3-(1-(2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl)piperidin-4-yl)urea)
- Core Differences : Replaces tetrahydroquinazoline with a coumarin-acetyl group.
- Key Features : Adamantane enhances lipophilicity; coumarin enables Förster resonance energy transfer (FRET) applications.
- Inferred Properties : Higher logP due to adamantane, limiting solubility but improving membrane permeability .
Compound 18 (1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea)
- Core Differences : Uses a triazine-piperidine scaffold instead of tetrahydroquinazoline.
- Key Features : Oxaadamantane improves metabolic stability; triazine facilitates hydrogen bonding.
- Inferred Properties : Enhanced resistance to cytochrome P450 metabolism compared to the target compound .
ML192 (Furan-2-yl(4-(2-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methanone)
- Core Differences: Substitutes urea with a ketone and uses a thienopyrimidine-piperazine scaffold.
- Key Features: Furan and thienopyrimidine enhance electron-rich interactions for GPR55 antagonism.
- Inferred Properties: Improved selectivity for GPR55 but reduced solubility due to non-polar furan .
Substituent Effects on Urea Nitrogen
Methoxyethyl vs. Trifluoromethylphenyl
- Target Compound : The 2-methoxyethyl group likely reduces logP (predicted ~2.5) compared to trifluoromethylphenyl derivatives (e.g., logP ~4.4 in ), enhancing solubility .
- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea : Demonstrates that methoxyethyl mitigates the hydrophobicity of trifluoromethyl groups, balancing solubility and target affinity .
Methoxyethyl vs. Adamantane
- ACPU : Adamantane increases logP (~6.0), favoring blood-brain barrier penetration but complicating formulation .
- Target Compound : Methoxyethyl likely positions it for peripheral targets with reduced CNS off-target effects.
Piperidine Substitutions
The tetrahydroquinazoline substitution in the target compound likely provides superior conformational restraint compared to acyl/sulfonyl groups, optimizing binding pocket interactions .
Core Heterocyclic Scaffolds
The tetrahydroquinazoline core may offer unique π-π stacking or hydrogen-bonding interactions absent in coumarin or triazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
